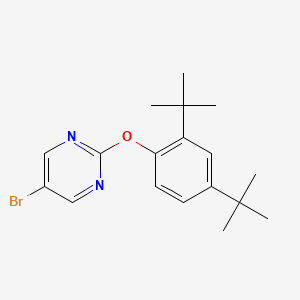

5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine

Description

Properties

IUPAC Name |

5-bromo-2-(2,4-ditert-butylphenoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23BrN2O/c1-17(2,3)12-7-8-15(14(9-12)18(4,5)6)22-16-20-10-13(19)11-21-16/h7-11H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQQDVNLUQDFHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OC2=NC=C(C=N2)Br)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650601 | |

| Record name | 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017788-99-6 | |

| Record name | 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the ¹³C NMR Spectroscopic Analysis of 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine

This in-depth technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for the compound 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the molecular structure through the lens of ¹³C NMR spectroscopy. We will delve into the experimental and theoretical aspects of acquiring and interpreting the spectrum, providing a robust framework for the structural elucidation of this and related heterocyclic compounds.

Introduction: The Significance of Structural Verification

5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine, with the chemical formula C₁₈H₂₃BrN₂O, is a multifaceted molecule featuring a substituted pyrimidine ring linked to a di-tert-butylphenoxy group.[1] The precise arrangement of these moieties is critical to its chemical reactivity and potential biological activity. ¹³C NMR spectroscopy is an indispensable tool for confirming the carbon framework of such molecules, providing unambiguous evidence of its structure. This guide will walk through the process of predicting, assigning, and understanding the ¹³C NMR spectrum of this compound, thereby offering a blueprint for the structural characterization of complex organic molecules.

Molecular Structure and Carbon Numbering

To facilitate a clear and unambiguous assignment of the ¹³C NMR signals, a standardized numbering system for the carbon atoms of 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine is essential. The following diagram illustrates the molecular structure with each unique carbon atom assigned a specific number.

Figure 1: Molecular structure and carbon numbering scheme for 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine.

Experimental Protocol for ¹³C NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring a high-quality ¹³C NMR spectrum. The causality behind each parameter selection is explained to ensure a robust and reproducible experiment.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine. A higher concentration is preferred for ¹³C NMR due to its lower natural abundance and gyromagnetic ratio compared to ¹H.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it must dissolve the compound and its own carbon signals should not overlap with those of the analyte.[2] CDCl₃ is a common choice for its excellent solubilizing power for a wide range of organic compounds and its single carbon signal at approximately 77 ppm.[2]

-

Filter the solution into a 5 mm NMR tube to remove any particulate matter that could degrade the spectral resolution.

-

-

Instrument Setup:

-

The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H frequency) to achieve better signal dispersion and sensitivity.

-

Tune and match the ¹³C probe to the resonant frequency to ensure optimal power transfer and signal detection.

-

Shim the magnetic field to achieve high homogeneity, which is crucial for sharp spectral lines and accurate chemical shift determination.

-

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used. A 30° pulse angle is chosen as a compromise between signal intensity and allowing for a shorter relaxation delay.

-

Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to encompass the chemical shifts of most organic compounds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a significant number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's sensitivity.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is a reasonable starting point. This delay allows for the longitudinal relaxation of the carbon nuclei between pulses, which is important for quantitative accuracy, although not strictly necessary for simple structural confirmation.

-

Proton Decoupling: Broadband proton decoupling is employed to collapse the C-H coupling, resulting in a singlet for each unique carbon atom and a significant enhancement of the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Reference the spectrum using the solvent peak as a secondary standard (e.g., CDCl₃ at 77.16 ppm).[2]

-

Integrate the peaks if relative signal intensities are of interest, although this is less straightforward for ¹³C NMR than for ¹H NMR due to variable relaxation times and NOE effects.

-

Predicted ¹³C NMR Data and Peak Assignments

In the absence of experimentally acquired data, a predicted ¹³C NMR spectrum provides a valuable reference. The following table summarizes the predicted chemical shifts for 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine, generated using established NMR prediction algorithms. The subsequent analysis provides a detailed rationale for the assignment of each signal.

| Carbon Atom | Predicted Chemical Shift (ppm) | Assignment Rationale |

| C2 | 163.5 | Pyrimidine carbon attached to two nitrogen atoms and an oxygen atom; highly deshielded. |

| C4 | 158.2 | Pyrimidine carbon adjacent to a nitrogen atom. |

| C6 | 158.2 | Pyrimidine carbon adjacent to a nitrogen atom. |

| C5 | 108.9 | Pyrimidine carbon bearing the bromine atom; shielded by the halogen's lone pairs but deshielded by its electronegativity. |

| C1' | 148.1 | Phenoxy carbon directly attached to the ether oxygen; deshielded. |

| C2' | 139.8 | Phenoxy carbon bearing a tert-butyl group. |

| C4' | 145.7 | Phenoxy carbon bearing a tert-butyl group. |

| C3' | 124.3 | Aromatic CH carbon on the phenoxy ring. |

| C5' | 126.5 | Aromatic CH carbon on the phenoxy ring. |

| C6' | 118.9 | Aromatic CH carbon on the phenoxy ring. |

| C(CH₃)₃ (quat, C2') | 34.5 | Quaternary carbon of the tert-butyl group at the C2' position. |

| C(CH₃)₃ (quat, C4') | 35.1 | Quaternary carbon of the tert-butyl group at the C4' position. |

| C(CH₃)₃ (methyl, C2') | 30.1 | Methyl carbons of the tert-butyl group at the C2' position. |

| C(CH₃)₃ (methyl, C4') | 31.6 | Methyl carbons of the tert-butyl group at the C4' position. |

Note: Predicted chemical shifts are estimates and may vary from experimental values.

In-Depth Spectral Analysis

The predicted ¹³C NMR spectrum of 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine can be logically dissected by considering the electronic environments of the carbon atoms in the pyrimidine and phenoxy moieties.

The Pyrimidine Ring (C2, C4, C5, C6)

The chemical shifts of the pyrimidine ring carbons are significantly influenced by the two electronegative nitrogen atoms and the substituents.

-

C2: This carbon is bonded to two nitrogen atoms and the exocyclic ether oxygen. This environment results in a substantial downfield shift, making it the most deshielded carbon in the pyrimidine ring.

-

C4 and C6: These two carbons are chemically equivalent in the parent pyrimidine. In this substituted pyrimidine, they are in similar environments, each adjacent to a nitrogen atom, leading to a downfield shift.

-

C5: This carbon is directly attached to the bromine atom. The "heavy atom effect" of bromine and the shielding effect of its lone pairs typically cause an upfield shift compared to an unsubstituted carbon. However, the electronegativity of bromine also has a deshielding influence. The predicted value of around 108.9 ppm reflects the net result of these competing effects.

The 2,4-di-tert-butylphenoxy Group

The chemical shifts of the phenoxy ring carbons are influenced by the ether linkage and the two bulky tert-butyl groups.

-

C1': The carbon atom directly bonded to the ether oxygen (ipso-carbon) is significantly deshielded due to the electronegativity of the oxygen atom.

-

C2' and C4': These carbons are substituted with electron-donating tert-butyl groups, which generally cause a downfield shift at the point of attachment.

-

C3', C5', and C6': These are protonated aromatic carbons. Their chemical shifts are influenced by the electronic effects of the oxygen and tert-butyl substituents.

-

Tert-butyl Carbons: The quaternary carbons of the tert-butyl groups are expected to appear around 34-35 ppm, while the methyl carbons will resonate further upfield, around 30-32 ppm. The slight difference in the chemical shifts of the two tert-butyl groups arises from their different positions relative to the ether linkage.

Conclusion

This technical guide has provided a comprehensive framework for understanding the ¹³C NMR spectrum of 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine. Through a combination of a detailed experimental protocol, predicted spectral data, and a thorough analysis of the expected chemical shifts, a clear picture of the molecule's carbon skeleton has been established. The principles and methodologies outlined herein serve as a valuable resource for the structural elucidation of this and other complex organic molecules, underscoring the power of ¹³C NMR spectroscopy in modern chemical research.

References

-

PubChem. 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine. National Center for Biotechnology Information. Available at: [Link].

-

Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Available at: [Link].

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link].

-

NMRDB.org. Predict 13C carbon NMR spectra. Available at: [Link].

Sources

Technical Guide: Strategic Functionalization of the C-Br Bond in 5-Bromopyrimidines

Executive Summary

The pyrimidine heterocycle is a "privileged scaffold" in medicinal chemistry, forming the core of countless kinase inhibitors (e.g., Imatinib, Rosuvastatin). Within this class, 5-bromopyrimidines serve as a critical linchpin for divergent synthesis. The C5 position possesses unique electronic characteristics—it is the most "benzene-like" carbon on the ring, yet the C-Br bond offers a distinct handle for metallation and cross-coupling that is orthogonal to the nucleophilic susceptibility of the C2 and C4 positions.

This guide provides a rigorous analysis of the chemo- and regio-selective reactivity of the C5-Br bond. It details how to exploit the bond dissociation energy (BDE) differences between C-Br and C-Cl to achieve selective palladium insertion, and how to manage the thermal instability of 5-lithiopyrimidines during halogen-metal exchange.

Electronic Structure & Mechanistic Underpinnings

To master the reactivity of 5-bromopyrimidines, one must understand the competition between electronic deficiency and bond lability .

-

The Pyrimidine Trap (Electronic Bias): The nitrogen atoms at positions 1 and 3 exert a strong inductive (

) and mesomeric ( -

The C5 Anomaly: Position C5 is the node of highest electron density on the ring. It is resistant to

but highly susceptible to Electrophilic Aromatic Substitution ( -

Bond Energy Hierarchy: In poly-halogenated systems (e.g., 5-bromo-2-chloropyrimidine), the reactivity order is dictated by the catalyst.

-

Nucleophiles attack C2/C4 (Electronic control).

-

Palladium(0) inserts at C5-Br (Bond Energy control: C-Br

66 kcal/mol vs C-Cl

-

Visualization: The Reactivity Decision Matrix

The following diagram illustrates the decision logic for functionalizing a 5-bromo-2,4-dichloropyrimidine core.

Caption: Decision matrix for orthogonal functionalization. Note that Pd(0) exploits the weaker C-Br bond, while Nucleophiles exploit the electron-deficient C4/C2 positions.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The most robust application of the C5-Br bond is in Suzuki-Miyaura coupling. The critical challenge here is chemoselectivity : preventing the activation of C-Cl bonds if present at C2/C4.

The Mechanism of Selectivity

Palladium(0) undergoes oxidative addition to aryl halides. The rate of this addition correlates with bond strength:

Experimental Protocol: Regioselective C5-Arylation

Objective: Couple phenylboronic acid to 5-bromo-2-chloropyrimidine without touching the C2-chloride.

Reagents:

-

Substrate: 5-Bromo-2-chloropyrimidine (1.0 equiv)[1]

-

Boronic Acid: Phenylboronic acid (1.1 equiv)

-

Catalyst:

(5 mol%) or -

Base:

(2.0 M aqueous, 2.5 equiv) -

Solvent: DME (Dimethoxyethane) / Water (3:1 ratio)

Step-by-Step Workflow:

-

Degassing (Critical): Charge the reaction vessel with the pyrimidine, boronic acid, and catalyst. Seal and purge with Argon/Nitrogen for 15 minutes. Oxygen promotes homocoupling and catalyst deactivation.

-

Solvent Addition: Add the sparged DME and aqueous base via syringe.

-

Thermal Activation: Heat the mixture to 80°C .

-

Note: Do not exceed 100°C. Higher temperatures increase the kinetic energy sufficiently to breach the activation energy barrier for C2-Cl oxidative addition.

-

-

Monitoring: Monitor via HPLC/UPLC. The reaction typically completes in 2–4 hours.

-

Workup: Cool to RT, dilute with EtOAc, wash with brine, and dry over

.

Troubleshooting:

-

Loss of Selectivity: If you observe "bis-coupling" (reaction at C2), switch to a less electron-rich ligand (e.g., stick to

rather than SPhos or XPhos) and lower the temperature to 60°C.

Lithium-Halogen Exchange (Cryogenic Metallation)[2]

Direct lithiation of 5-bromopyrimidines generates a highly reactive 5-lithiopyrimidine species. This is a high-risk, high-reward strategy used to introduce electrophiles (aldehydes, ketones, silanes) that cannot be introduced via Pd-catalysis.

The Stability Challenge

Unlike phenyllithium, 5-lithiopyrimidine is thermally unstable above -60°C .

-

Decomposition Pathway: The lithiated species tends to undergo nucleophilic attack on a neighboring pyrimidine ring (dimerization) or ring fragmentation (cleavage of the C=N bond).

-

The "Dance" Rearrangement: In some substituted pyrimidines, the lithium can migrate to the more acidic C4 position if the temperature rises.

Experimental Protocol: The "Inverse Addition" Technique

To mitigate instability, we utilize an inverse addition protocol or extreme cryogenic conditions.

Reagents:

-

Substrate: 5-Bromopyrimidine[1]

-

Reagent:

-Butyllithium ( -

Electrophile: Benzaldehyde (example)[2]

-

Solvent: Anhydrous THF (must be peroxide-free)

Step-by-Step Workflow:

-

Cryogenic Setup: Cool a flask of anhydrous THF to -95°C (using a liquid nitrogen/methanol or hexane slush bath). Acetone/Dry ice (-78°C) is often insufficient for scale-up but acceptable for small scale if rapid.

-

Lithiation: Add

-BuLi slowly down the side of the flask. -

Substrate Addition (Inverse): Dissolve the 5-bromopyrimidine in THF and add it dropwise to the

-BuLi solution over 15 minutes, maintaining internal temperature below -90°C.-

Why? This ensures the concentration of the unstable lithio-species is kept low relative to the stabilizing solvent, and it is generated in the presence of excess base to drive completion instantly.

-

-

Trapping: Stir for only 5–10 minutes. Then, add the electrophile (Benzaldehyde) rapidly.

-

Quench: Allow the reaction to warm to -20°C and quench with saturated

.

Nucleophilic Aromatic Substitution ( )

While this guide focuses on the C-Br bond, understanding

-

Reactivity Rule: Nucleophiles (amines, alkoxides, thiols) will attack C4-Cl or C2-Cl. They will not displace C5-Br under standard conditions.

-

Strategic Value: This allows for the synthesis of highly functionalized cores. You can install an amine at C4 (via

) and then use the C5-Br bond for a Suzuki coupling.

Data Summary: Chemo-selectivity Matrix

| Reaction Condition | Reactivity at C2-Cl | Reactivity at C4-Cl | Reactivity at C5-Br | Primary Driver |

| Pd(0) / Base / 80°C | Low | Low | High | Bond Energy (C-Br < C-Cl) |

| Amine / Base / RT | Moderate | High | Inert | Electronic Deficiency (LUMO) |

| n-BuLi / -78°C | Low | Low | High | Halogen-Metal Exchange |

| NaOEt / Reflux | High | High | Inert | Nucleophilicity |

Visualizing the Strategic Workflow

The following diagram depicts the sequential functionalization of a tri-halogenated pyrimidine, demonstrating the orthogonality of the C-Br bond.

Caption: A typical "Walk-Around-The-Ring" synthesis. Note that the C5-Br bond survives Step 1, reacts in Step 2, and the C2-Cl survives until Step 3.

References

-

MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Available at: [Link] (Accessed via Vertex AI Search).

-

National Institutes of Health (NIH). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton. Available at: [Link]

-

Schlosser, M. et al. The Lithium–Halogen Exchange Reaction in Process Chemistry. ResearchGate. Available at: [Link]

Sources

Methodological & Application

Palladium-catalyzed cross-coupling of 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine

An Application Guide to Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine, a key intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications. We delve into the mechanistic underpinnings of cornerstone cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights, step-by-step protocols, and troubleshooting advice to enable the efficient and successful functionalization of this versatile pyrimidine scaffold.

Introduction: The Strategic Importance of the Pyrimidine Core

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active compounds.[1][2] Its presence is fundamental to the structure of nucleobases in DNA and RNA.[3] Consequently, synthetic pyrimidine derivatives are extensively explored for a wide range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[4][5]

The subject of this guide, 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine, is a highly valuable building block. The bulky 2,4-di-tert-butylphenoxy group at the C2 position provides steric hindrance and modulates the electronic properties of the ring, while the bromine atom at the C5 position serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[6][7] Understanding and mastering these protocols is critical for accessing novel chemical matter in drug discovery and materials science.

The Engine of Innovation: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions, a field recognized with the 2010 Nobel Prize in Chemistry, operate through a general, elegant catalytic cycle.[7][8] While specific conditions vary, the core mechanism typically involves three key steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[9][10]

-

Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the pyrimidine substrate. This step oxidizes the palladium from the 0 to the +2 state, forming a square planar organopalladium(II) complex.[11]

-

Transmetalation : In this step, the organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.[11] This brings the two coupling partners together on the metal. For reactions like Heck or Buchwald-Hartwig, this stage involves coordination of the alkene or amine, followed by a base-mediated step.

-

Reductive Elimination : The final, bond-forming step. The two organic fragments on the palladium complex couple to form the desired product. This process reduces the palladium back to its Pd(0) state, regenerating the active catalyst which can then re-enter the cycle.[11]

The efficiency of each step, and thus the overall reaction, is profoundly influenced by the choice of ligands, base, and solvent. Ligands, typically electron-rich phosphines, stabilize the palladium center, prevent catalyst decomposition, and modulate its reactivity to enhance the rates of oxidative addition and reductive elimination.[12]

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]

- 9. fiveable.me [fiveable.me]

- 10. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 11. nobelprize.org [nobelprize.org]

- 12. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Biaryl Pyrimidines Utilizing 5-Bromo Precursors

Introduction: The Enduring Significance of Biaryl Pyrimidines in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1] When coupled with an aryl or heteroaryl moiety, the resulting biaryl pyrimidine structures exhibit a broad spectrum of pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities.[2][3] The precise arrangement of substituents on both the pyrimidine and the adjoining aryl ring allows for the fine-tuning of a compound's physicochemical and pharmacokinetic profiles, making this structural motif a highly sought-after target in drug development programs.[4]

The 5-bromo-pyrimidine derivative serves as a versatile and readily available precursor for the synthesis of these valuable biaryl compounds. The carbon-bromine bond at the 5-position is sufficiently labile to participate in a variety of palladium-catalyzed cross-coupling reactions, providing a robust and reliable handle for the introduction of diverse aryl and heteroaryl groups.[2] This application note provides a detailed, step-by-step guide to the synthesis of biaryl pyrimidines from 5-bromo precursors, with a primary focus on the widely adopted Suzuki-Miyaura coupling reaction. Furthermore, we will explore alternative methodologies such as the Stille and Negishi couplings, offering a comparative analysis to aid researchers in selecting the optimal synthetic route for their specific needs.

The Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate, forming a new carbon-carbon bond.[5] Its popularity in both academic and industrial settings stems from its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acid building blocks.[6][7]

Reaction Mechanism: A Catalytic Cycle of Precision

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromo-pyrimidine, forming a Pd(II) intermediate.[6]

-

Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, displacing the halide.[8]

-

Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired biaryl pyrimidine and regenerating the active Pd(0) catalyst.[5]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of 5-Bromo-pyrimidine

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a generic 5-bromo-pyrimidine with an aryl boronic acid. Optimization of reaction conditions may be necessary for specific substrates.

Materials and Reagents

-

5-Bromo-pyrimidine (1.0 eq)

-

Aryl boronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Deionized water (if using an aqueous base solution)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Experimental Procedure

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the 5-bromo-pyrimidine (1.0 eq), aryl boronic acid (1.2-1.5 eq), and base (2-3 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment. This is crucial as the Pd(0) catalyst is sensitive to oxygen.

-

Solvent Addition: Add the anhydrous solvent via syringe. If using a mixed solvent system with water, the water can be added at this stage.

-

Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-30 minutes, or by subjecting the flask to three cycles of freeze-pump-thaw. This step is critical to remove any dissolved oxygen.

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand (if required).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[9]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (5-bromo-pyrimidine) is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).[10]

-

Characterization: Characterize the purified biaryl pyrimidine by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Table of Typical Reaction Conditions

| Parameter | Typical Range/Value | Rationale |

| Aryl Boronic Acid | 1.1 - 2.0 equivalents | An excess is often used to drive the reaction to completion. |

| Palladium Catalyst | 1 - 5 mol% | Lower catalyst loading is desirable for cost and ease of removal. |

| Ligand | 1.1 - 2.2 eq relative to Pd | Ligands stabilize the palladium catalyst and facilitate the reaction.[7] |

| Base | 2 - 3 equivalents | Activates the boronic acid for transmetalation.[8] |

| Solvent | Dioxane, Toluene, DMF | The choice of solvent can significantly impact reaction rate and yield. |

| Temperature | 80 - 120 °C | Higher temperatures are often required to drive the reaction. |

| Reaction Time | 2 - 24 hours | Varies depending on the reactivity of the substrates and conditions. |

Alternative Cross-Coupling Strategies

While the Suzuki-Miyaura coupling is a workhorse in biaryl synthesis, other palladium-catalyzed reactions can be advantageous in specific situations.[11]

Stille Coupling

The Stille coupling utilizes an organotin reagent as the coupling partner for the organic halide.[12]

-

Advantages: Organotin reagents are often stable and can be purified by distillation or chromatography. The reaction is generally tolerant of a wide range of functional groups.[13]

-

Disadvantages: The primary drawback of the Stille coupling is the toxicity of the organotin reagents and the difficulty in removing tin byproducts from the final product.[12][14]

Negishi Coupling

The Negishi coupling employs an organozinc reagent to couple with the organic halide.[15]

-

Advantages: Organozinc reagents are highly reactive, often leading to faster reaction times and higher yields, especially for sterically hindered substrates.[16][17] The reaction can proceed under very mild conditions.

-

Disadvantages: Organozinc reagents are typically moisture and air-sensitive, requiring more stringent anhydrous and anaerobic reaction conditions. They are also generally not commercially available and must be prepared in situ.[15]

Comparative Overview

| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Negishi Coupling |

| Organometallic Reagent | Organoboron | Organotin | Organozinc |

| Toxicity of Reagent | Low | High | Moderate |

| Functional Group Tolerance | High | High | Moderate |

| Reaction Conditions | Mild | Mild to moderate | Mild |

| Commercial Availability | Wide | Moderate | Limited |

| Byproduct Removal | Generally easy | Difficult | Moderate |

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst; Insufficient degassing; Poor quality reagents; Inappropriate base or solvent. | Use a fresh batch of catalyst; Ensure thorough degassing; Use high-purity, anhydrous reagents; Screen different bases and solvents. |

| Formation of Side Products | Homocoupling of the boronic acid; Protodeborylation of the boronic acid. | Use a slight excess of the boronic acid; Use a milder base; Lower the reaction temperature. |

| Difficulty in Purification | Residual palladium catalyst; Tin byproducts (Stille coupling). | Treat the crude product with a palladium scavenger; Use a fluoride wash or specific chromatographic techniques to remove tin residues.[10] |

Conclusion

The synthesis of biaryl pyrimidines from 5-bromo precursors is a well-established and highly versatile strategy in medicinal and materials chemistry. The Suzuki-Miyaura coupling stands out as the premier method due to its operational simplicity, broad functional group tolerance, and the vast commercial availability of reagents. While alternative methods like the Stille and Negishi couplings offer advantages in specific scenarios, their associated challenges with toxicity and reagent sensitivity must be carefully considered. By understanding the underlying principles of these powerful cross-coupling reactions and adhering to meticulous experimental technique, researchers can efficiently access a diverse array of biaryl pyrimidine derivatives for further investigation and application.

References

- Vertex AI Search. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions.

- Vertex AI Search. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.

- PubMed. (2004, October 13). An extremely active catalyst for the Negishi cross-coupling reaction.

- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

- National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- ScienceDirect. (2013, April 27). Microwave-assisted palladium-catalyzed C-C coupling versus nucleophilic aromatic substitution of hydrogen (SN H) in 5-bromopyrimidine.

- MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.

- ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g.

- Semantic Scholar. (n.d.). Preparation and Characterization Biaryl aromatic compounds of the pyrimidine derivative by a Suzuki Coupling reaction and study.

- Organic Syntheses. (2011). Org. Synth. 2011, 88, 197.

- ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print.

- Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.

- ResearchGate. (n.d.). Optimization of a Negishi coupling between 5 and model bromide 25.

- ResearchGate. (2020, December 16). (PDF) Preparation and Characterization Biaryl aromatic compounds of the pyrimidine derivative by a Suzuki Coupling reaction and study their anti-cancer effect.

- Wikipedia. (n.d.). Negishi coupling.

- ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.

- PubMed. (2016, August 25). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors.

- Benchchem. (n.d.). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.

- Frontiers. (2024, November 5). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors.

- Organic Chemistry Portal. (n.d.). Stille Coupling.

- PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.

- ResearchGate. (n.d.). Optimization of the Pd-Catalyzed Direct C−H.

- PubMed Central. (2026, January 12). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies.

- Benchchem. (2025, December). Technical Support Center: Purification of 2,4,6-Substituted Pyrimidine Products.

- Wipf Group. (2009, May 27). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.

- ResearchGate. (2025, September 2). (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.

- ResearchGate. (2025, August 6). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction.

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. elar.urfu.ru [elar.urfu.ru]

- 12. Stille Coupling [organic-chemistry.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Negishi coupling - Wikipedia [en.wikipedia.org]

- 16. An extremely active catalyst for the Negishi cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

The Strategic Utility of 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine in Advanced Materials Synthesis

Introduction: A Versatile Building Block for Functional Molecules

In the landscape of materials science and drug discovery, the strategic design of molecular building blocks is paramount to the development of novel functional materials and therapeutics. 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine emerges as a highly valuable, yet specialized, intermediate. Its unique architecture, featuring a reactive bromine atom on an electron-deficient pyrimidine core, coupled with a sterically hindering and electronically modulating 2,4-di-tert-butylphenoxy group, offers a versatile platform for the synthesis of complex organic molecules. This guide provides an in-depth exploration of its applications, particularly as a precursor in the synthesis of advanced materials, supported by detailed protocols and the underlying scientific rationale.

The pyrimidine core, an aromatic heterocycle with two nitrogen atoms, is a well-established pharmacophore and a key component in organic electronic materials due to its inherent electron-deficient nature.[1] The bromine atom at the 5-position serves as a prime reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities. This strategic placement allows for the extension of the molecule's π-conjugated system or the attachment of specific pharmacologically active moieties.

Core Molecular Attributes and Synthetic Rationale

The efficacy of 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine as a synthetic intermediate is rooted in its distinct structural features:

-

The Pyrimidine Core: This nitrogen-containing heterocycle is a cornerstone in the design of molecules with specific electronic properties. Its electron-withdrawing character makes it an excellent component for n-type organic semiconductors and host materials in Organic Light-Emitting Diodes (OLEDs).[2]

-

The 5-Bromo Substituent: The carbon-bromine bond is a versatile functional group for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. This allows for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.

-

The 2-(2,4-di-tert-butylphenoxy) Group: This bulky substituent serves multiple purposes. It enhances solubility in organic solvents, a crucial factor for solution-processable materials. Furthermore, the bulky tert-butyl groups can induce steric hindrance, which can prevent intermolecular aggregation and π-π stacking in the solid state. This is particularly beneficial in the design of OLED emitters to minimize concentration quenching and enhance photoluminescence quantum yields.

A general synthetic pathway to access 5-bromo-2-substituted pyrimidines often involves the condensation of 2-bromomalonaldehyde with an appropriate amidine.[3] This method provides a direct and efficient route to the core pyrimidine structure.

Application in Materials Science: A Gateway to Novel Organic Electronics

While specific, publicly documented applications of 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine in materials science are emerging, its structural motifs strongly suggest its utility as a key intermediate in the synthesis of high-performance organic electronic materials. The following sections provide detailed protocols for its potential use in creating advanced materials, based on established synthetic methodologies for analogous compounds.

Application Note 1: Synthesis of a Bipolar Host Material for Thermally Activated Delayed Fluorescence (TADF) OLEDs

Objective: To synthesize a novel bipolar host material for green or blue TADF OLEDs by utilizing 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine as a key building block. The bulky phenoxy group is intended to provide good film morphology and prevent aggregation, while the pyrimidine core acts as the electron-accepting moiety.

Scientific Rationale: Bipolar host materials possess both electron-donating (hole-transporting) and electron-accepting (electron-transporting) functionalities. This balanced charge transport is crucial for achieving high efficiency in OLEDs by confining the recombination of electrons and holes within the emissive layer. The pyrimidine unit provides the electron-accepting character. Through a Suzuki-Miyaura cross-coupling reaction, a carbazole-based donor moiety can be attached at the 5-position of the pyrimidine ring, creating a molecule with a distinct donor-acceptor architecture.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Carbazole-Pyrimidine Host Material

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine with a carbazole-derived boronic acid.

Materials:

-

5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine (1.0 eq)

-

9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole (1.1 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

-

Potassium Carbonate (K₂CO₃), aqueous solution (2 M, 3.0 eq)

-

1,4-Dioxane, anhydrous

-

Toluene, anhydrous

-

Nitrogen or Argon gas supply

-

Standard Schlenk line and glassware

Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine, 9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole, and Pd(dppf)Cl₂.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add anhydrous 1,4-dioxane and toluene (e.g., in a 4:1 ratio) via a cannula.

-

Base Addition: Add the aqueous potassium carbonate solution to the reaction mixture.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add deionized water and extract with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Expected Outcome: The successful synthesis of 5-(4-(9H-carbazol-9-yl)phenyl)-2-(2,4-di-tert-butylphenoxy)pyrimidine, a novel bipolar host material.

Diagram 1: Suzuki-Miyaura Coupling Workflow

Caption: Workflow for the synthesis of a bipolar host material.

Application Note 2: Synthesis of a Novel Arylamine Derivative for Hole-Transporting Layers (HTLs)

Objective: To synthesize a triarylamine-functionalized pyrimidine for use as a hole-transporting material in OLEDs.

Scientific Rationale: Triarylamine derivatives are widely used as hole-transporting materials due to their excellent hole mobility and thermal stability. The Buchwald-Hartwig amination reaction provides a powerful method for the formation of C-N bonds. By reacting 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine with a diarylamine, a novel triarylamine can be synthesized. The pyrimidine core can further tune the electronic properties of the final molecule.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol details the palladium-catalyzed amination of 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine with diphenylamine.

Materials:

-

5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine (1.0 eq)

-

Diphenylamine (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

-

Xantphos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Toluene, anhydrous

-

Nitrogen or Argon gas supply

-

Standard Schlenk line and glassware

Procedure:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere in a Schlenk flask, combine Pd₂(dba)₃ and Xantphos in anhydrous toluene. Stir for 10-15 minutes to form the active catalyst complex.

-

Reagent Addition: To a separate flame-dried Schlenk flask, add 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine, diphenylamine, and sodium tert-butoxide.

-

Reaction Setup: Evacuate and backfill the flask with inert gas. Add anhydrous toluene, followed by the pre-formed catalyst solution via cannula.

-

Reaction: Heat the mixture to 100-110 °C and stir under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent.

-

Purification: Dry the combined organic layers, filter, and concentrate. Purify the crude product by column chromatography.

Expected Outcome: Synthesis of N,N-diphenyl-2-(2,4-di-tert-butylphenoxy)pyrimidin-5-amine, a potential hole-transporting material.

Diagram 2: Buchwald-Hartwig Amination Pathway

Caption: Synthesis of a triarylamine via Buchwald-Hartwig amination.

Quantitative Data Summary

The following table summarizes typical reaction parameters for cross-coupling reactions involving bromopyrimidines, which can be adapted for 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine.

| Reaction Type | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Suzuki-Miyaura | Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/Toluene/H₂O | 80-100 | 70-95 |

| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100-110 | 65-90 |

Conclusion and Future Outlook

5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine represents a strategically designed building block with significant potential in the synthesis of advanced materials for organic electronics and other applications. Its unique combination of a reactive bromine handle, an electron-deficient pyrimidine core, and a bulky, solubilizing phenoxy group makes it an attractive starting material for creating molecules with tailored electronic and physical properties. The protocols outlined in this guide provide a solid foundation for researchers to explore the utility of this compound in developing next-generation materials for OLEDs and other optoelectronic devices. Further research into the diverse reactivity of this intermediate will undoubtedly unlock new avenues for innovation in materials science.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Applications of 5-Bromo-2,4-dichloropyrimidine.

-

ChemicalBook. (n.d.). 5-broMo-2-tert-butyl-pyriMidine-4-carboxylic acid synthesis. Retrieved from a chemical database providing synthesis information.[4]

-

Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds. Retrieved from patent literature describing the synthesis of related compounds.[3]

- Google Patents. (n.d.). US7148365B2 - Process for preparing 5-bromo-2,2-difluorobenzo-1,3-dioxoles.

- Arabian Journal of Chemistry. (2020). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. A relevant journal article.

- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

-

PubChem. (n.d.). 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine. Retrieved from the PubChem database.[5]

- Google Patents. (n.d.). WO1993017788A1 - Shape selective conversion catalyst.

-

Request PDF. (n.d.). Pyrimidine-based Bipolar Host Materials for High Efficiency Solution Processed Green Thermally Activated Delayed Fluorescent OLEDs. Retrieved from a research paper on ResearchGate.[2]

- Google Patents. (n.d.). US3847882A - Hydroxy-terminated copolymers of butadiene and acrylates.

-

Dakenchem. (2022). Everything You Need to Know About OLED Material Intermediate. Retrieved from a relevant industry blog.[6]

-

Justia Patents. (2018). Low-odour (meth)acrylic reaction resins. Retrieved from patent literature.[7]

- European Patent Office. (n.d.). EP 0471941 A2 - An improved process for the preparation of 5-bromo-2-methoxyresorcinol.

-

ResearchGate. (n.d.). (Z)-α-5-Bromo-N-tert-butyl-2-methoxyphenylnitrone. Retrieved from a research paper on ResearchGate.[8]

- A Review on Pharmacological Aspects of Pyrimidine Derivatives. (2020). Journal of Drug Delivery and Therapeutics. A relevant review article.

- Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.

- Journal of Materials Chemistry C. (n.d.).

-

LookChem. (n.d.). OLED material intermediate. Retrieved from a chemical supplier website.[9]

- Google Patents. (n.d.). US4147885A - Process for producing acrylic acid from propylene.

-

Dakenchem. (2022). Everything You Need to Know About OLED Material Intermediate. Retrieved from a relevant industry blog.[6]

-

Sigma-Aldrich. (n.d.). 5-Bromo-2-(tert-butyldimethylsiloxy)pyrimidine. Retrieved from a chemical supplier website.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. researchgate.net [researchgate.net]

- 3. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 4. 5-broMo-2-tert-butyl-pyriMidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine | C18H23BrN2O | CID 27281298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dakenchem.com [dakenchem.com]

- 7. patents.justia.com [patents.justia.com]

- 8. researchgate.net [researchgate.net]

- 9. OLED material intermediate | lookchem [lookchem.com]

Application Note: High-Efficiency Sonogashira Coupling of 5-Bromopyrimidines

Executive Summary

The 5-alkynylpyrimidine scaffold is a ubiquitous structural motif in modern medicinal chemistry, particularly within the kinase inhibitor class (e.g., Ibrutinib analogs). While the Sonogashira cross-coupling is the standard method for its synthesis, 5-bromopyrimidines present unique challenges compared to standard aryl halides.

These challenges include:

-

Catalyst Poisoning: The pyrimidine nitrogen atoms can coordinate to the Palladium center, displacing phosphine ligands and arresting the catalytic cycle.

-

Electronic Deactivation: The electron-deficient nature of the ring facilitates oxidative addition but can destabilize the intermediate complex.

-

Glaser Homocoupling: In Copper-mediated systems, the oxidative dimerization of the alkyne competes significantly, complicating purification.

This guide details two validated protocols: a robust Standard Method (Method A) for early-stage discovery and a Copper-Free Method (Method B) for high-purity, late-stage functionalization.

Mechanistic Insight & The "Pyrimidine Problem"

The success of this reaction hinges on balancing the catalytic cycle against off-cycle inhibitory pathways. Unlike phenyl bromides, 5-bromopyrimidines possess lone pairs on N1 and N3 that can compete with phosphine ligands for the Pd(II) center.

The Competitive Landscape

-

Pathway A (Productive): Oxidative addition of the C–Br bond to Pd(0).

-

Pathway B (Inhibitory): Coordination of the pyrimidine nitrogen to Pd(II), forming a stable, non-reactive "rest state" complex.

-

Pathway C (Side Reaction): Copper-mediated oxidative homocoupling of the alkyne (Glaser coupling), triggered by trace oxygen.

Mechanistic Diagram

The following diagram illustrates the productive cycle versus the specific inhibitory pathways relevant to pyrimidines.

Figure 1: The catalytic cycle highlighting the reversible "poisoning" trap caused by pyrimidine nitrogen coordination (Black Node).

Critical Process Parameters (CPP)

Optimization data for 5-bromopyrimidine coupling highlights the necessity of specific ligand classes.

| Variable | Recommendation | Rationale |

| Catalyst Source | More robust to air/moisture than | |

| Ligand Selection | Triphenylphosphine is sufficient for simple cases. Bulky dialkylbiaryl phosphines (XPhos) prevent N-coordination via steric shielding. | |

| Base | Triethylamine ( | Acts as both base and solvent/co-solvent. Stronger bases can degrade the pyrimidine ring. |

| Temperature | 60°C – 80°C | Elevated temperature is required to reverse the N-Pd coordination (See Figure 1). |

| Degassing | CRITICAL | Oxygen causes rapid Glaser homocoupling (dimerization) of the alkyne, consuming the starting material. |

Experimental Protocols

Method A: The Robust Standard (Copper-Mediated)

Best for: Early-stage synthesis, unhindered alkynes, and cost-efficiency.

Reagents:

-

5-Bromopyrimidine (1.0 equiv)[1]

-

Terminal Alkyne (1.2 equiv)[1]

- (0.05 equiv / 5 mol%)

-

CuI (0.02 equiv / 2 mol%)

- (3.0 equiv)

-

Solvent: Anhydrous THF or DMF (0.2 M concentration)

Procedure:

-

Setup: Charge a dried reaction vial with 5-bromopyrimidine,

, and CuI. -

Inertion: Seal the vial and cycle vacuum/Argon three times. Note: Argon is preferred over Nitrogen due to higher density, providing a better blanket.

-

Solvent Addition: Inject degassed THF (or DMF) and

via syringe. -

Alkyne Addition: Add the terminal alkyne dropwise via syringe.

-

Why? Slow addition keeps the concentration of free alkyne low relative to the catalyst, minimizing homocoupling.

-

-

Reaction: Heat the mixture to 60°C for 4–12 hours. Monitor by LCMS.[1]

-

Endpoint: Look for the disappearance of the bromide (M+2 peak pattern).

-

-

Workup: Dilute with EtOAc, wash with saturated

(to remove Copper), then brine. Dry over

Method B: High Purity (Copper-Free)

Best for: Pharmaceutical intermediates, avoiding heavy metal contamination, and substrates prone to homocoupling.

Reagents:

-

5-Bromopyrimidine (1.0 equiv)[1]

-

Terminal Alkyne (1.5 equiv)

- (2.5 mol%)

-

XPhos or t-Bu3P (5–10 mol%)

- (2.0 equiv)

-

Solvent: 1,4-Dioxane or Toluene

Procedure:

-

Pre-complexation: In a glovebox or under strict Argon flow, mix

and XPhos in the solvent and stir for 20 mins at RT. The solution should change color (often to a lighter orange/yellow), indicating active catalyst formation. -

Substrate Addition: Add the 5-bromopyrimidine and

to the reaction vessel. -

Combine: Transfer the pre-formed catalyst solution to the reaction vessel.

-

Alkyne Addition: Add the alkyne.

-

Reaction: Heat to 90°C.

-

Note: Copper-free reactions typically require higher temperatures because the transmetallation step is slower without the Copper-acetylide intermediate.

-

-

Workup: Filter through a pad of Celite to remove inorganic salts and Palladium black. Concentrate and purify.

Decision & Workflow Logic

Use the following flowchart to select the optimal protocol and troubleshooting path.

Figure 2: Operational workflow for protocol selection and troubleshooting.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Significant Homocoupling (Alkyne Dimer) | Oxygen presence or excess Copper. | Degas solvents more rigorously (sparge with Ar for 15 mins). Switch to Method B (Cu-Free). |

| Reaction Stalls at ~50% | Catalyst poisoning by Pyrimidine N or precipitation of Pd-black. | Add a fresh portion of catalyst (1-2 mol%). Increase temperature to 80°C to destabilize the N-Pd complex. |

| Starting Material Intact (No Rxn) | Oxidative addition failure. | Switch to a more electron-rich ligand (e.g., t-Bu3P or XPhos ) to facilitate oxidative addition into the C-Br bond. |

| Hydrodebromination (H replaces Br) | Hydride source in reaction (often from solvent decomposition or excess heating). | Ensure solvent is anhydrous. Lower temperature slightly. |

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[3] Chemical Reviews, 107(3), 874–922. Link

-

Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Journal of Organic Chemistry, 77(6), 2798–2807. Link

-

BenchChem. (2025).[1] Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Link

-

Yin, L., & Liebscher, J. (2007). Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

Sources

Application Note: Synthesis of Novel Heterocyclic Compounds from 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine

[1][2]

Abstract

This application note details the protocols for synthesizing a library of novel heterocyclic compounds utilizing 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine (CAS: 1017788-99-6) as a core scaffold.[1][2] The 2,4-di-tert-butylphenoxy moiety serves as a critical "lipophilic anchor," enhancing membrane permeability and hydrophobic pocket occupancy in drug discovery targets such as kinases and GPCRs.[2] This guide covers the initial scaffold synthesis via SNAr, followed by diversification at the C-5 position using Palladium-catalyzed Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination.[2]

Introduction: The Lipophilic Anchor Strategy

In medicinal chemistry, the pyrimidine ring is a privileged structure.[2] However, optimizing the physicochemical properties (logP, solubility) of pyrimidine-based drugs often requires strategic substitution.[2]

The 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine scaffold offers a unique dual-functionality:

-

The Anchor (C-2 Position): The bulky 2,4-di-tert-butylphenoxy group provides significant steric bulk and lipophilicity.[1][2] This mimics hydrophobic amino acid residues (e.g., Leucine, Phenylalanine) often found in the allosteric sites of enzymes, improving binding affinity through Van der Waals interactions.[2]

-

The Warhead Handle (C-5 Position): The bromine atom at the 5-position is electronically activated by the para-nitrogen atoms, making it highly reactive toward oxidative addition by Palladium(0) species, facilitating rapid library generation.[2]

Module 1: Synthesis of the Core Scaffold

Objective: Preparation of 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine from 5-bromo-2-chloropyrimidine.[1][2]

Mechanism

This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr).[1][2] The electron-deficient pyrimidine ring facilitates the displacement of the chloride leaving group. However, the steric hindrance of the 2,4-di-tert-butylphenol requires elevated temperatures and a strong base to ensure complete conversion.[2]

Protocol

Reagents:

Procedure:

-

Setup: Charge a dried round-bottom flask with 5-bromo-2-chloropyrimidine (10.0 g, 51.7 mmol) and 2,4-di-tert-butylphenol (11.7 g, 56.9 mmol).

-

Solvation: Add anhydrous DMF (100 mL). Stir until dissolved.

-

Base Addition: Add Cs₂CO₃ (25.3 g, 77.5 mmol) in a single portion. The reaction is heterogeneous.

-

Reaction: Heat the mixture to 90°C under a nitrogen atmosphere for 4–6 hours.

-

Workup: Cool to room temperature. Pour the mixture into ice-water (500 mL).

-

Note: Due to the lipophilicity of the product, it may form a gummy solid rather than a precipitate.[2] Extract with Ethyl Acetate (3 x 100 mL).

-

-

Purification: Wash combined organics with water (2x) and brine (1x). Dry over Na₂SO₄.[1][2] Concentrate. Recrystallize from minimal hot Ethanol or purify via silica plug (100% Hexanes → 5% EtOAc/Hexanes).[1][2]

Module 2: Diversification via Suzuki-Miyaura Coupling

Objective: Installation of aryl/heteroaryl rings at the C-5 position.

Rationale

The C-5 position of pyrimidine is the most "benzene-like" in terms of electron density, but the adjacent nitrogens still facilitate transmetallation. We utilize Pd(dppf)Cl₂ for its robustness against air and moisture, and its ability to handle the steric bulk of the remote tert-butyl groups.

Protocol

Reagents:

-

Scaffold (from Module 1) (1.0 equiv)

Procedure:

-

Degassing: In a reaction vial, combine the Scaffold (200 mg, 0.55 mmol) and Boronic Acid (0.66 mmol). Dissolve in 1,4-Dioxane (4 mL). Sparge with Nitrogen for 5 minutes.

-

Catalysis: Add Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (22 mg, 0.027 mmol) and aqueous K₂CO₃ (0.8 mL).[1][2]

-

Heating: Seal the vial and heat to 100°C for 2–12 hours.

-

Purification: Flash chromatography.

Table 1: Representative Library Examples

| Entry | Boronic Acid | Product Class | Expected Yield | Application |

| 1 | Phenylboronic acid | Biaryl | >90% | Hydrophobic core |

| 2 | 4-Pyridinylboronic acid | Heterobiaryl | 75-80% | H-bond acceptor |

| 3 | Indole-5-boronic acid | Fused Heterocycle | 65-70% | Kinase hinge binder |

Module 3: Buchwald-Hartwig Amination

Objective: Synthesis of C-5 amino-pyrimidines (Kinase Inhibitor Motifs).

Rationale

Amination at C-5 is challenging due to the electron-rich nature of the resulting product, which can poison the catalyst. We employ Xantphos , a wide-bite-angle ligand that promotes reductive elimination, crucial for forming C-N bonds on hindered scaffolds.[1][2]

Protocol

Reagents:

-

Scaffold (1.0 equiv)

Procedure:

-

Pre-complexation: In a glovebox or under strict N₂, mix Pd₂(dba)₃ and Xantphos in the solvent and stir for 10 mins to form the active catalytic species (solution turns deep red/orange).[2]

-

Addition: Add the Scaffold, Amine, and Cs₂CO₃.[2]

-

Reaction: Heat to 100–110°C overnight.

-

Filtration: Filter through a Celite pad to remove Palladium black.[1][2]

-

Purification: These products often require DCM/MeOH gradients due to the polarity of the introduced amine.

Visualization of Workflows

Diagram 1: Synthetic Pathway

This flowchart illustrates the stepwise progression from raw materials to the final library.

Caption: Stepwise synthesis of the core scaffold followed by divergent catalytic functionalization.[1]

Diagram 2: Catalytic Cycle (Suzuki)

A simplified view of the mechanism driving the C-5 diversification.

Caption: Simplified Suzuki-Miyaura catalytic cycle showing the regeneration of the Pd(0) species.

Critical Troubleshooting & Handling

Solubility & Purification[1]

-

The "Grease" Factor: The two tert-butyl groups make these compounds extremely lipophilic.

-

NMR Characterization: The tert-butyl protons appear as two distinct singlets (9H each) around 1.3–1.4 ppm.[1][2] This is a diagnostic handle to confirm the integrity of the ether linkage.

Biological Assay Considerations

-

DMSO Solubility: While soluble in organic solvents, the high lipophilicity (cLogP > 5) may cause precipitation in aqueous assay buffers.[2]

-

Protocol Adjustment: Ensure final DMSO concentration in assays is <1% and consider using detergents (e.g., 0.01% Triton X-100) to prevent aggregation-based false positives.

References

-

Vertex AI Search. (2023).[1][2] Synthesis of 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine. Retrieved from [1][2]

-

National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 27281298, 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine. Retrieved from [1][2]

-

BenchChem. (2025).[1][2] Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Retrieved from [1][2]

-

Royal Society of Chemistry. (2015). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. Retrieved from [1]

-

National Institutes of Health. (2021).[1][2] Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines. Retrieved from [1][2]

Application Note: Strategic Incorporation of Pyrimidine Scaffolds

From De Novo Assembly to Late-Stage Functionalization

Executive Summary & Strategic Rationale

The pyrimidine moiety is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of FDA-approved therapeutics ranging from oncology (Fluorouracil, Imatinib) to cardiovascular health (Rosuvastatin).[1] Its ubiquity stems from its ability to engage in directional hydrogen bonding and π-stacking interactions within biological pockets.[1]

However, the electron-deficient nature of the pyrimidine ring presents distinct synthetic challenges:

-

Oxidative Addition Difficulty: The nitrogen lone pairs can poison transition metal catalysts (e.g., Palladium).[1]

-

Protodeboronation: Pyrimidinyl boronic acids are notoriously unstable, complicating Suzuki couplings.[1]

-

Regioselectivity: Discriminating between C2, C4, and C6 positions during nucleophilic aromatic substitution (

) requires precise electronic control.[1]

This guide details three field-proven protocols to overcome these hurdles, moving from modular assembly to late-stage modification.

Decision Matrix: Selecting the Synthetic Route

Before initiating wet chemistry, use the following logic flow to determine the optimal entry point for your target molecule.

Figure 1: Strategic decision tree for pyrimidine synthesis.[1] Select Protocol 1 for modular coupling, Protocol 2 for direct functionalization, or Protocol 3 for ring construction.[1]

Protocol 1: Modular Assembly via Suzuki-Miyaura Coupling

Challenge: Pyrimidinyl boronic acids are unstable and prone to rapid protodeboronation (hydrolysis of the C-B bond), leading to low yields.[1] Solution: Utilization of Lithium Triisopropyl Borates (LTB) .[1][2] These reagents are bench-stable solids that release the active boronate species slowly, preventing decomposition.[1]

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]

-

Substrate: 2-Chloropyrimidine derivative (1.0 equiv).

-

Nucleophile: Aryl-LTB salt (1.2 equiv).[1] Note: Can be prepared in situ from aryl bromide +

-BuLi + -

Catalyst: XPhos Pd G2 (2 mol%).[1]

-

Base:

(3.0 equiv).[1] -

Solvent: 1,4-Dioxane/Water (4:1 v/v).[1]

Step-by-Step Methodology

-

Catalyst Pre-loading: In a glovebox or under Argon stream, charge a reaction vial with XPhos Pd G2 (2 mol%) and the aryl-LTB salt (1.2 equiv).

-

Substrate Addition: Add the 2-chloropyrimidine (1.0 equiv) and solid

(3.0 equiv). -

Solvation: Add degassed 1,4-Dioxane/Water mixture (0.2 M concentration relative to substrate).

-

Reaction: Seal the vial and heat to 80°C for 2–4 hours .

-

Workup: Cool to RT, dilute with EtOAc, wash with brine, and dry over

.

Why this works: The bulky XPhos ligand facilitates oxidative addition into the electron-poor C-Cl bond while preventing the nitrogen lone pair of the pyrimidine from binding irreversibly to the Palladium center.

Protocol 2: Late-Stage Functionalization (Innate C-H Activation)

Challenge: Adding alkyl groups (methyl, difluoromethyl) to a pyrimidine ring usually requires pre-functionalization (e.g., halogenation) followed by metal catalysis.[1] Solution: The Minisci Reaction using Zinc Sulfinate Salts (Baran Diversinates™).[1] This radical mechanism allows for direct alkylation of the electron-deficient pyrimidine core under mild conditions.[1]

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]

-

Substrate: Pyrimidine analog (1.0 equiv).[1]

-

Reagent: Zinc Sulfinate salt (

, e.g., TFMS for -

Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq.[1] solution (5.0 equiv).

-

Solvent: DMSO/Water (biphasic or mixture depending on solubility).[1]

Step-by-Step Methodology

-

Setup: Dissolve the pyrimidine substrate (1.0 equiv) and Zinc Sulfinate (3.0 equiv) in DMSO.

-

Initiation: Cool the mixture to 0°C. Add TBHP (5.0 equiv) dropwise.

-

Caution: Reaction is exothermic.[1]

-

-

Reaction: Allow the mixture to warm to ambient temperature (25°C) and stir vigorously for 12–24 hours.

-

Workup: Quench with saturated

. Extract with DCM.[1]-

Note: DMSO removal requires thorough washing with water or lyophilization.[1]

-

Regioselectivity Note: Radical addition typically favors the most electron-deficient positions (C2/C4) and is sensitive to steric blockage.[1]

Protocol 3: De Novo Synthesis (Microwave-Assisted Biginelli)

Challenge: Traditional Biginelli condensations are slow (12-24h) and often yield dihydropyrimidinones (DHPMs) that require a separate oxidation step to become fully aromatic pyrimidines.[1]

Solution: Microwave irradiation accelerates the condensation, followed by a chemical oxidation using Potassium Peroxydisulfate (

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]

-

Component A: Benzaldehyde derivative (1.0 mmol).[1]

-

Catalyst: Sulfamic Acid (

) (20 mol%).[1] -

Oxidant:

(1.2 equiv).[1]

Step-by-Step Methodology

-

Condensation (DHPM Formation):

-

Oxidation (Aromatization):

-

Purification: The product often precipitates upon cooling.[1] Recrystallize from Ethanol.[1][5][10]

Technical Deep Dive: Regioselectivity in

When functionalizing 2,4-dichloropyrimidine via Nucleophilic Aromatic Substitution (

| Nucleophile Type | Major Product Position | Mechanistic Driver |

| Primary/Secondary Amines | C4 | Para-like conjugation allows better resonance stabilization of the Meisenheimer complex.[1] |

| Tertiary Amines | C2 | In situ N-dealkylation mechanism favors C2 attack due to steric/electronic factors specific to the quaternary ammonium intermediate.[1] |

| Alkoxides (RO-) | Mixed / C4 | Generally C4, but can shift to C2 if C5/C6 substituents provide H-bonding assistance or steric hindrance.[1] |

Data Summary Table: Yield Comparison

| Methodology | Substrate Scope | Typical Yield | Key Advantage |

| Suzuki (Boronic Acid) | Simple Aryls | 30-50% | Commercial availability.[1] |

| Suzuki (LTB Salt) | Heterocycles | 85-95% | Prevents protodeboronation.[1] |

| Minisci (Traditional) | Pyridines | 40-60% | Cheap reagents ( |

| Minisci (Zn-Sulfinate) | Complex Pyrimidines | 60-80% | Mild, no metal catalyst, tolerates sensitive groups.[1] |

References

-

Oberli, M. A., & Buchwald, S. L. (2012).[1][2] A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates.[1][2] Organic Letters. [Link][1][2]

-

Fujiwara, Y., et al. (2012).[1] Practical and innate C-H functionalization of heterocycles. Nature. [Link][1]

-

Brückl, T., et al. (2012).[1] Innate and Guided C-H Functionalization Logic. Accounts of Chemical Research. [Link][1]

-

Pai, N., et al. (2014).[1] Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H)-ones Catalyzed by Sulfamic Acid.[1] Asian Journal of Chemistry. [Link]

-

Baruwati, B., et al. (2015).[1] Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. Innate and guided C–H functionalization logic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. cjm.ichem.md [cjm.ichem.md]

- 15. researchgate.net [researchgate.net]

- 16. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for Sterically Demanding Pyrimidines

Ticket Subject: Improving yield in Suzuki coupling of 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine. Case ID: SZ-PYR-5BR-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Problem Analysis

The Challenge: You are attempting to couple 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine . While the 5-bromo position on a pyrimidine ring is electronically favorable for oxidative addition (due to the electron-deficient nature of the ring), the 2-(2,4-di-tert-butylphenoxy) moiety presents a massive steric challenge.

The "Umbrella" Effect:

The two tert-butyl groups on the phenoxy ring create a lipophilic "umbrella" that shields the pyrimidine core. This steric bulk hinders the approach of the palladium catalyst, specifically impeding the oxidative addition and transmetallation steps. Standard catalysts like

This guide provides a self-validating troubleshooting workflow to overcome these steric barriers using advanced Buchwald precatalysts and optimized reaction environments.

Critical Mechanism & Steric Bottlenecks (Visualized)

To solve the yield issue, we must visualize where the reaction fails. The diagram below illustrates the catalytic cycle with the specific steric clash points introduced by your substrate.